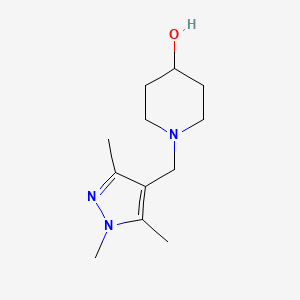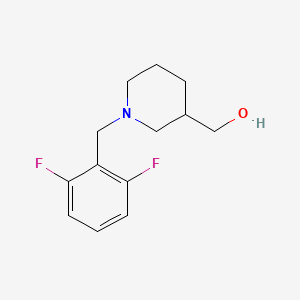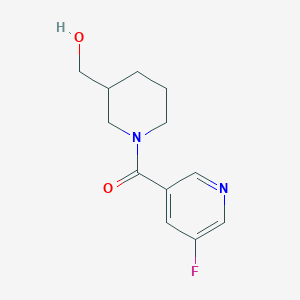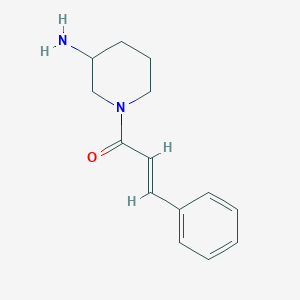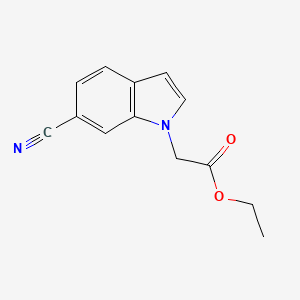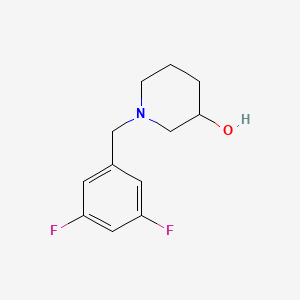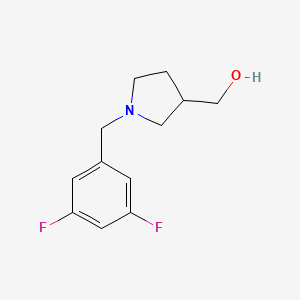
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde
Vue d'ensemble
Description
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde (6-MPBC) is a compound belonging to the benzodioxole class of compounds. It is an important intermediate in the synthesis of various pharmaceuticals and has been studied extensively in the past few decades. 6-MPBC has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer activities. It has been studied in the context of its mechanism of action, biochemical and physiological effects, and its applications in scientific research.
Mécanisme D'action
The exact mechanism of action of 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde is not fully understood. However, it is believed that 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde may exert its biological effects by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also interact with certain receptors, such as the cannabinoid receptors CB1 and CB2.
Biochemical and Physiological Effects
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and anti-cancer activities. It has been found to inhibit the growth of various cancer cells, including human lung cancer cells, human breast cancer cells, and human colon cancer cells. In addition, 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has been found to possess antioxidant and anti-diabetic activities.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde is an important compound for laboratory experiments. It has several advantages, such as its ability to be synthesized in a one-step reaction, its availability in a pure form, and its wide range of biological activities. However, it also has some limitations, such as its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde research. These include further studies to elucidate its mechanism of action, to identify new potential therapeutic applications, and to develop new synthetic methods for its synthesis. In addition, further studies could be conducted to investigate the potential toxicity of 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde, and to develop new methods to reduce its toxicity. Finally, further research could be conducted to explore the potential synergistic effects of 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde with other compounds.
Applications De Recherche Scientifique
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anti-cancer drugs, and antimicrobial drugs. It has also been used in the synthesis of various compounds with potential therapeutic applications, such as compounds with anti-diabetic and anti-obesity activities. In addition to its synthesis applications, 6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde has been studied in the context of its biochemical and physiological effects.
Propriétés
IUPAC Name |
6-(4-methylphenyl)-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-2-4-11(5-3-10)13-7-15-14(17-9-18-15)6-12(13)8-16/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCNKHJSIKKVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2C=O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)-1,3-benzodioxole-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




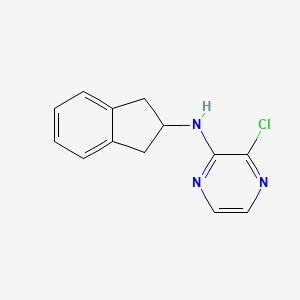
![7-Bromo-1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B1474023.png)
